molecular formula C17H12ClFN2OS2 B2966332 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-69-0

2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2966332
CAS No.: 338957-69-0
M. Wt: 378.86
InChI Key: AXJOUIXPBQINOV-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a 4-fluorophenyl group and at position 2 with an acetamide moiety. The acetamide nitrogen is further modified with a sulfanyl group linked to a 4-chlorophenyl ring. Its molecular formula is C₁₇H₁₂ClFN₂OS₂, with a molecular weight of 394.87 g/mol. The structural complexity arises from the dual aryl substitutions (fluorophenyl and chlorophenyl) and the thioether linkage, which influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS2/c18-12-3-7-14(8-4-12)23-10-16(22)21-17-20-15(9-24-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJOUIXPBQINOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 338957-69-0) has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H12ClFN2OSC_{17}H_{12}ClFN_2OS with a molecular weight of approximately 378.86 g/mol. The structural characteristics include a thiazole ring, a chlorophenyl group, and a fluorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H12ClFN2OS
Molecular Weight378.86 g/mol
CAS Number338957-69-0

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, a study reported that derivatives of thiazole showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A structure-activity relationship study indicated that the presence of specific substituents on the phenyl rings significantly affects cytotoxic activity against cancer cell lines. For example, compounds with a methyl group at the para position on the phenyl ring exhibited increased activity compared to their unsubstituted counterparts . In vitro tests have shown that some thiazole-containing compounds have IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Antimicrobial Evaluation : A comprehensive evaluation of various thiazole derivatives demonstrated their potential as effective antimicrobial agents. The study highlighted the importance of structural modifications in enhancing activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : Another research focused on the cytotoxic effects of thiazole derivatives on different cancer cell lines, revealing that certain compounds exhibited potent growth inhibition comparable to established anticancer drugs . The study also utilized molecular dynamics simulations to understand the interaction mechanisms at a molecular level.

Structure-Activity Relationship (SAR)

The SAR analysis for This compound indicates that:

  • Chlorine and Fluorine Substituents : The presence of these halogens significantly enhances both antimicrobial and anticancer activities.
  • Thiazole Ring : Essential for biological activity; modifications to this ring can alter potency.
  • Phenyl Ring Substitutions : The positioning and type of substituents on the phenyl rings can lead to variations in bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Thiazole Ring

N-[4-(3-Chloro-4-fluorophenyl)-1,3-Thiazol-2-yl]acetamide (Compound 14, )
  • Structure : The thiazole ring is substituted at position 4 with a 3-chloro-4-fluorophenyl group.
  • Key Differences : Lacks the sulfanyl group at the acetamide nitrogen.
  • Synthesis: Prepared via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea in ethanol, yielding a white solid (LCMS confirmed) .
N-[4-(4-Chloro-3-methylphenyl)-1,3-Thiazol-2-yl]acetamide (Compound 15, )
  • Structure : Features a 4-chloro-3-methylphenyl group at position 4 of the thiazole.
  • Key Differences : Methyl substitution on the aryl ring alters steric bulk compared to the target compound’s fluorophenyl group.
  • Synthesis : Involves a palladium-catalyzed coupling reaction with 4-(4-chloro-3-methylphenyl)boronic acid .
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, )
  • Structure : Incorporates a piperazine ring linked to the acetamide and a p-tolyl group on the thiazole.
  • Activity : Exhibits MMP-9 inhibition (IC₅₀ ~ 0.8 µM) and anti-inflammatory properties .

Modifications at the Acetamide Sulfanyl Group

2-({4-[2-(1-Azepanyl)-2-oxoethyl]-1,3-Thiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
  • Structure : The sulfanyl group connects to a thiazole substituted with a 1-azepanyl-2-oxoethyl chain.
  • Molecular Weight : 423.97 g/mol (vs. 394.87 g/mol for the target) .
N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide ()
  • Structure : Contains a secondary acetamide group on the sulfanyl side chain.
GSK1570606A ()
  • Structure : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
  • Key Differences : Pyridinyl substitution replaces the chlorophenyl-sulfanyl group.
  • Activity : Targets Mycobacterium tuberculosis enzymes (PyrG and PanK), with IC₅₀ values in the low micromolar range .
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (Compound 3c, )
  • Structure: A butanamide backbone with a hexahydroquinazolinone-thio group.
  • Activity : Binds to the hemopexin-like domain of proMMP-9 (Kd = 320 nM), demonstrating specificity absent in simpler thiazole-acetamides .
Melting Points and Solubility
  • Target Compound : Predicted melting point ~250–270°C (based on analogs in ).
  • Compound 14 () : Melts at 269–270°C, with similar molecular weight (410.51 g/mol) .
  • Compound 15 () : Higher melting point (282–283°C) due to increased crystallinity from the chlorophenyl group .

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